1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one 1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835986
InChI: InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3
SMILES:
Molecular Formula: C10H8IN3O
Molecular Weight: 313.09 g/mol

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one

CAS No.:

Cat. No.: VC17835986

Molecular Formula: C10H8IN3O

Molecular Weight: 313.09 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one -

Specification

Molecular Formula C10H8IN3O
Molecular Weight 313.09 g/mol
IUPAC Name 1-[2-(4-iodopyrazol-1-yl)pyridin-4-yl]ethanone
Standard InChI InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3
Standard InChI Key DGFQKOJANZBBPR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=NC=C1)N2C=C(C=N2)I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyridine ring (C₅H₄N) substituted at positions 2 and 4. At position 2, a 4-iodo-1H-pyrazol-1-yl group is attached via a nitrogen atom, while position 4 hosts an acetyl (ethan-1-one) functional group. The iodine atom at the pyrazole’s 4-position introduces steric bulk and polarizability, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-4-yl]ethan-1-oneDerived
Molecular FormulaC₁₀H₈IN₃O
Molecular Weight313.09 g/mol
SMILESCC(=O)c1cc(nc(c1)n2c(cn2)I)Derived

The presence of both pyridine and pyrazole rings creates a conjugated π-system, potentially enhancing electronic properties for applications in optoelectronics or catalysis .

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogous structures suggest characteristic signals:

  • ¹H NMR: Pyridine protons adjacent to the pyrazole (position 3) would resonate near δ 8.5–9.0 ppm due to deshielding. The acetyl methyl group would appear as a singlet near δ 2.6 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is expected at ~200 ppm, while the pyridine and pyrazole carbons would range between 120–150 ppm .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via sequential cross-coupling and functionalization reactions:

  • Pyrazole Formation: 4-Iodo-1H-pyrazole is prepared by iodinating pyrazole using N-iodosuccinimide (NIS) in acetic acid .

  • Pyridine Functionalization: A Buchwald-Hartwig amination couples the iodopyrazole to 2-chloro-4-acetylpyridine, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos .

Key Reaction:

2-Chloro-4-acetylpyridine+4-Iodo-1H-pyrazolePd(OAc)₂, XantphosTarget Compound+HCl\text{2-Chloro-4-acetylpyridine} + \text{4-Iodo-1H-pyrazole} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound} + \text{HCl}

This method mirrors protocols used for similar pyridine-pyrazole hybrids .

Reactivity Profile

  • Nucleophilic Substitution: The iodine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling derivatization at the pyrazole’s 4-position .

  • Ketone Reactions: The acetyl group participates in condensations (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to yield secondary alcohols) .

Physical and Chemical Properties

Thermodynamic Parameters

Data from structurally related compounds provide estimates:

Table 2: Physicochemical Properties

PropertyEstimated ValueBasis (Source)
Density~1.8–2.1 g/cm³
Melting Point180–200°C (decomposes)
SolubilityDMSO > Methanol > Water

The high density is attributed to the iodine atom’s mass contribution . Limited aqueous solubility aligns with hydrophobic pyridine-pyrazole systems .

Stability and Degradation

  • Thermal Stability: Decomposition above 200°C is likely due to C-I bond cleavage .

  • Photoreactivity: The iodine substituent may sensitize the compound to UV-induced radical reactions, necessitating storage in amber glass .

Applications in Research and Industry

Medicinal Chemistry

Pyrazole-pyridine hybrids are explored as kinase inhibitors and antimicrobial agents. The iodine atom enhances binding to hydrophobic protein pockets and enables radioiodination for tracer studies .

Materials Science

Conjugated systems incorporating iodine exhibit tunable luminescence and charge transport properties, making them candidates for organic light-emitting diodes (OLEDs) .

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